N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the methanesulfonylphenyl group: This can be done via nucleophilic substitution reactions where a suitable phenyl derivative is reacted with methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The presence of both the methanesulfonylphenyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H10F3N3O3S |
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Molecular Weight |
345.30 g/mol |
IUPAC Name |
N-(4-methylsulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H10F3N3O3S/c1-23(21,22)9-4-2-8(3-5-9)18-12(20)11-17-7-6-10(19-11)13(14,15)16/h2-7H,1H3,(H,18,20) |
InChI Key |
VLAFOYLQIMXSDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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